

3-Aminoheptanoic acid as a building block for novel peptidomimetics

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Compound of Interest		
Compound Name:	3-Aminoheptanoic acid	
Cat. No.:	B034895	Get Quote

Application Notes: 3-Aminoheptanoic Acid for Novel Peptidomimetics

Introduction

Peptidomimetics are a cornerstone of modern drug discovery, designed to mimic natural peptides while overcoming their inherent limitations, such as poor metabolic stability and low bioavailability. A key strategy in developing effective peptidomimetics is the incorporation of non-natural amino acids. β -amino acids, in particular, have emerged as highly versatile building blocks. Unlike their α -amino acid counterparts, β -amino acids possess an additional carbon atom in their backbone. This structural modification imparts significant advantages, including remarkable resistance to proteolytic degradation by enzymes.[1][2][3]

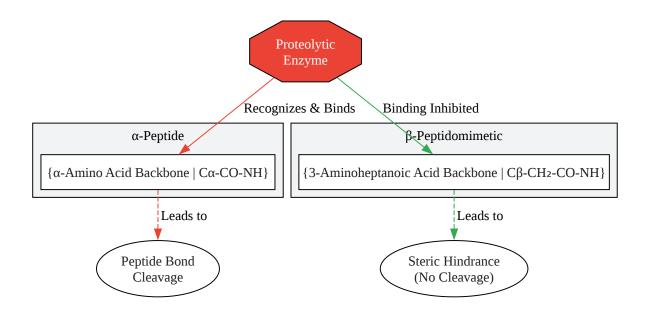
3-Aminoheptanoic acid is a β -amino acid with a butyl side chain. Its incorporation into a peptide sequence introduces a specific hydrophobicity and steric profile, making it a valuable tool for modulating the pharmacological properties of peptidomimetics. By replacing a standard α -amino acid with **3-aminoheptanoic acid**, researchers can fine-tune receptor binding affinity, selectivity, and pharmacokinetic profiles, paving the way for the development of novel therapeutics ranging from antimicrobial agents to receptor agonists and antagonists.[1][3]

Key Advantages of Incorporating **3-Aminoheptanoic Acid**:



- Enhanced Proteolytic Stability: The altered backbone structure sterically hinders the action of peptidases, significantly increasing the in-vivo half-life of the resulting peptidomimetic compared to natural peptides.[2][4]
- Structural Diversity: The presence of a β-amino acid allows for the formation of unique and stable secondary structures, such as helices and turns, that are not accessible to α-peptides. This expanded conformational space provides enormous scope for molecular design and the precise positioning of side chains for optimal target interaction.[1][4]
- Tunable Physicochemical Properties: The butyl side chain of 3-aminoheptanoic acid provides a moderate lipophilic character, which can be leveraged to improve membrane permeability and other pharmacokinetic parameters.
- Ease of Synthesis: **3-Aminoheptanoic acid** can be readily incorporated into peptide sequences using standard solid-phase peptide synthesis (SPPS) techniques, making it accessible for both academic and industrial research.[1][4]

Visualizations Structural Basis of Proteolytic Resistance





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Synthesis and Evaluation Workflow

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// Edges start -> spps; spps -> incorporation [dir=both, arrowhead=normal, arrowtail=normal]; incorporation -> cleavage; cleavage -> purification; purification -> characterization; characterization -> bio_eval; bio_eval -> end; } .dot Caption: Workflow from design to evaluation of a peptidomimetic containing **3-aminoheptanoic acid**.

Experimental Protocols Protocol 1: Solid-Phase Synthesis of a 3 Aminoheptanoic Acid-Containing Peptide

This protocol outlines the manual synthesis of a generic peptidomimetic using Fmoc/tBu solid-phase peptide synthesis (SPPS).

Materials:

- Rink Amide MBHA resin
- Fmoc-protected α-amino acids
- Fmoc-3-aminoheptanoic acid
- N,N-Dimethylformamide (DMF)



- Dichloromethane (DCM)
- Piperidine
- N,N'-Diisopropylcarbodiimide (DIC)
- OxymaPure® or HOBt
- Trifluoroacetic acid (TFA)
- Triisopropylsilane (TIS)
- Dithiothreitol (DTT) (if synthesizing peptides with Cys, Met, Trp)
- · Diethyl ether
- SPPS reaction vessel

Procedure:

- Resin Swelling: Swell the Rink Amide resin in DMF for 30-60 minutes in the reaction vessel.
- Fmoc Deprotection:
 - Drain the DMF.
 - Add a 20% (v/v) solution of piperidine in DMF to the resin.
 - Agitate for 5 minutes. Drain.
 - Repeat the piperidine treatment for another 15 minutes.
 - Wash the resin thoroughly with DMF (5 times) and DCM (3 times).
- Amino Acid Coupling (Standard α -Amino Acid):
 - Dissolve 3 equivalents (eq) of the Fmoc-amino acid and 3 eq of OxymaPure® in DMF.
 - Add 3 eq of DIC to the solution and pre-activate for 2-5 minutes.



- Add the activated amino acid solution to the resin.
- Agitate for 1-2 hours at room temperature.
- Perform a Kaiser test to confirm complete coupling. If the test is positive (blue beads), repeat the coupling step.
- Wash the resin with DMF (3 times) and DCM (3 times).
- Incorporation of 3-Aminoheptanoic Acid:
 - Follow the same procedure as in step 3, using Fmoc-3-aminoheptanoic acid. Coupling times may need to be extended to 4 hours or overnight to ensure high efficiency due to potential steric hindrance.
- Chain Elongation: Repeat steps 2 and 3 for all subsequent amino acids in the sequence.
- Cleavage and Deprotection:
 - After the final Fmoc deprotection and washing, dry the resin under vacuum.
 - Prepare a cleavage cocktail: 95% TFA, 2.5% TIS, 2.5% H₂O. (Note: Add DTT if the sequence contains sensitive residues).
 - Add the cleavage cocktail to the resin (10 mL per gram of resin).
 - Agitate for 2-3 hours at room temperature.
 - Filter the resin and collect the filtrate containing the crude peptide.
- Peptide Precipitation and Purification:
 - Precipitate the crude peptide by adding the TFA filtrate to cold diethyl ether.
 - Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.
 - Dry the peptide pellet under vacuum.



- Dissolve the crude peptide in a minimal amount of Acetonitrile/Water and purify using preparative Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).
- Lyophilize the pure fractions to obtain the final peptide as a white, fluffy powder.

Protocol 2: Proteolytic Stability Assay

This protocol assesses the stability of the peptidomimetic against enzymatic degradation compared to its all-α-amino acid counterpart.

Materials:

- Peptidomimetic containing 3-aminoheptanoic acid
- Control α-peptide
- Trypsin or Chymotrypsin solution (e.g., 1 mg/mL in appropriate buffer)
- Phosphate-buffered saline (PBS), pH 7.4
- Reaction tubes
- RP-HPLC system
- TFA

Procedure:

- Sample Preparation: Prepare stock solutions of the peptidomimetic and the control peptide at 1 mg/mL in PBS.
- Reaction Setup:
 - \circ In separate tubes, mix 100 µL of the peptide stock solution with 10 µL of the protease solution (enzyme:substrate ratio of 1:100 w/w).
 - $\circ~$ Prepare a control tube for each peptide containing 100 μL of peptide stock and 10 μL of PBS (no enzyme).



- Incubation: Incubate all tubes at 37°C.
- Time-Point Sampling:
 - Withdraw 10 μ L aliquots from each reaction tube at various time points (e.g., 0, 1, 2, 4, 8, 24 hours).
 - Quench the enzymatic reaction immediately by mixing the aliquot with 10 μL of 10% TFA.
- Analysis:
 - Analyze each quenched sample by analytical RP-HPLC.
 - Monitor the disappearance of the main peptide peak over time.
- Data Interpretation: Calculate the percentage of intact peptide remaining at each time point relative to the t=0 sample. Plot the percentage of intact peptide versus time to determine the degradation half-life.

Protocol 3: Antimicrobial Activity Assay (MIC Determination)

This protocol determines the Minimum Inhibitory Concentration (MIC) of the peptidomimetic against selected bacterial strains using a broth microdilution method.[5][6]

Materials:

- Peptidomimetic stock solution (e.g., in 0.01% acetic acid)
- Bacterial strains (e.g., E. coli, S. aureus)
- Mueller-Hinton Broth (MHB)
- Sterile 96-well polypropylene plates
- Spectrophotometer (plate reader)

Procedure:



- Inoculum Preparation:
 - Inoculate a bacterial colony into MHB and incubate overnight at 37°C.
 - Dilute the overnight culture in fresh MHB to achieve a final concentration of approximately 5×10^5 CFU/mL in the test wells.[6]
- Peptide Dilution Series:
 - Perform a two-fold serial dilution of the peptidomimetic stock solution in MHB across the wells of the 96-well plate (e.g., from 128 μg/mL down to 0.25 μg/mL).
- Inoculation: Add 100 μ L of the diluted bacterial suspension to each well containing the peptide dilutions.
- Controls: Include a positive control (bacteria in MHB without peptide) and a negative control (MHB only).
- Incubation: Incubate the plate at 37°C for 18-24 hours.
- MIC Determination: The MIC is defined as the lowest peptide concentration at which no
 visible bacterial growth is observed. This can be determined by visual inspection or by
 measuring the optical density (OD) at 600 nm.[7][8]

Protocol 4: Cytotoxicity Assay (MTT Assay)

This protocol evaluates the toxicity of the peptidomimetic against a mammalian cell line (e.g., HEK293 or HeLa).[9][10]

Materials:

- Mammalian cell line
- Complete cell culture medium (e.g., DMEM + 10% FBS)
- Peptidomimetic stock solution
- MTT solution (5 mg/mL in PBS)[9]



- DMSO or solubilization buffer
- Sterile 96-well cell culture plates
- Microplate reader

Procedure:

- Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
- Compound Treatment:
 - Prepare serial dilutions of the peptidomimetic in serum-free media.
 - Remove the old media from the cells and replace it with the media containing the different peptide concentrations.
 - Include untreated cells as a negative control and cells treated with a known cytotoxic agent as a positive control.
- Incubation: Incubate the plate for 24-48 hours at 37°C in a CO₂ incubator.
- MTT Addition: Add 10 μL of the 5 mg/mL MTT solution to each well and incubate for another
 2-4 hours. Viable cells will convert the yellow MTT to purple formazan crystals.[9]
- Formazan Solubilization: Carefully remove the media and add 100 μ L of DMSO to each well to dissolve the formazan crystals.
- Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
- Data Analysis: Calculate cell viability as a percentage relative to the untreated control cells.
 Plot the cell viability against peptide concentration to determine the IC₅₀ value (the concentration at which 50% of cell viability is inhibited).

Data Presentation



Note: The following data is illustrative and serves as an example of how to present results obtained from the protocols above. Actual results will vary based on the specific peptide sequence and experimental conditions.

Table 1: Antimicrobial Activity (MIC) of Peptidomimetics

Compound ID	Sequence	Modification	MIC (μg/mL) vs. E. coli	MIC (μg/mL) vs. S. aureus
P-Alpha	GGLKKLLKKL- NH2	None (All α- amino acids)	32	16
P-Beta-1	G(3- AhA)LKKLLKKL- NH2	3- Aminoheptanoic acid at Pos 2	8	4
P-Beta-2	GGLKK(3- AhA)LKKL-NH₂	3- Aminoheptanoic acid at Pos 6	16	8

Table 2: Cytotoxicity (IC50) and Proteolytic Stability

Compound ID	IC50 vs. HEK293 cells (μΜ)	Hemolysis (% at 100 μg/mL)	Half-life in Trypsin (hours)
P-Alpha	> 100	15%	<1
P-Beta-1	> 100	8%	> 24
P-Beta-2	> 100	12%	> 24

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